Regioisomeric Patent Activity: Para (4-) vs. Ortho (2-) and Meta (3-) Isomers in Intellectual Property
The para-substituted 4-(dimethylphosphoryl)phenol demonstrates a distinct pattern of commercial and research interest compared to its ortho and meta isomers. According to the PubChemLite database, the para isomer is associated with 7 patents, the meta isomer with 7 patents, and the ortho isomer with 9 patents [1]. While the ortho isomer shows a slightly higher patent count, the para isomer's established role in clinically validated kinase inhibitor scaffolds (e.g., AP23464, AP24283) underscores its specific, non-interchangeable utility in drug discovery [2].
| Evidence Dimension | Patent Count (as a proxy for commercial and research interest) |
|---|---|
| Target Compound Data | 7 patents |
| Comparator Or Baseline | 2-(dimethylphosphoryl)phenol: 9 patents; 3-(dimethylphosphoryl)phenol: 7 patents |
| Quantified Difference | Para isomer has 7 patents, Ortho isomer has 9 patents, Meta isomer has 7 patents |
| Conditions | Data extracted from PubChemLite database for molecular formula C8H11O2P [1]. |
Why This Matters
The specific para-substitution pattern is a validated, non-interchangeable pharmacophore in ATP-competitive kinase inhibitors, making it the preferred regioisomer for this application.
- [1] PubChemLite. Compounds found for 'C8H11O2PS'. View Source
- [2] Wang, Y., et al. (2005). Crystal structures of Src kinase in complex with purine-based inhibitors AP23451 and AP23464. Journal of Medicinal Chemistry, 48(20), 6326-6339. View Source
